molecular formula C22H17ClFN3OS B11967790 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B11967790
M. Wt: 425.9 g/mol
InChI Key: LNHOLONOLZENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with chlorophenyl, fluorobenzylsulfanyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzylsulfanyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-6-(2-thienyl)nicotinonitrile
  • 4-chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}methyl sulfide

Uniqueness

4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17ClFN3OS

Molecular Weight

425.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17ClFN3OS/c1-28-19-12-6-15(7-13-19)21-25-26-22(27(21)18-10-8-17(23)9-11-18)29-14-16-4-2-3-5-20(16)24/h2-13H,14H2,1H3

InChI Key

LNHOLONOLZENAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.